molecular formula C14H16NO5P B14475084 Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile CAS No. 66577-01-3

Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile

Cat. No.: B14475084
CAS No.: 66577-01-3
M. Wt: 309.25 g/mol
InChI Key: QCROMILSZYPNDA-KPKJPENVSA-N
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Description

Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile is a complex organic compound characterized by its unique structure, which includes a methylenedioxy group, a phosphono group, and a cinnamonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile typically involves multi-step organic reactions. One common approach is the condensation of diethyl phosphonoacetate with 3,4-methylenedioxybenzaldehyde under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the cinnamonitrile group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile can undergo various chemical reactions, including:

    Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphono group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phosphonates.

Scientific Research Applications

Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile involves its interaction with various molecular targets. The methylenedioxy group can participate in electron transfer reactions, while the phosphono group can act as a ligand for metal ions, influencing enzymatic activities. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxy-alpha-Pyrrolidinohexanophenone (MDPHP): A stimulant and substituted cathinone with a similar methylenedioxy group.

    3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with a methylenedioxy group.

    Methylone (bk-MDMA): A β-keto derivative of 3,4-methylenedioxyphenylalkylamines.

Uniqueness

Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile is unique due to the presence of the phosphono group, which imparts distinct chemical reactivity and potential biological activities not observed in the other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

66577-01-3

Molecular Formula

C14H16NO5P

Molecular Weight

309.25 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-diethoxyphosphorylprop-2-enenitrile

InChI

InChI=1S/C14H16NO5P/c1-3-19-21(16,20-4-2)12(9-15)7-11-5-6-13-14(8-11)18-10-17-13/h5-8H,3-4,10H2,1-2H3/b12-7+

InChI Key

QCROMILSZYPNDA-KPKJPENVSA-N

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC2=C(C=C1)OCO2)/C#N)OCC

Canonical SMILES

CCOP(=O)(C(=CC1=CC2=C(C=C1)OCO2)C#N)OCC

Origin of Product

United States

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